molecular formula C19H21Cl2N5O2 B15102872 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B15102872
M. Wt: 422.3 g/mol
InChI Key: MDTFCNPMNQUQEG-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a dichlorophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H21Cl2N5O2

Molecular Weight

422.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21Cl2N5O2/c20-16-4-3-15(10-17(16)21)25-6-8-26(9-7-25)19(28)24-13-18(27)23-12-14-2-1-5-22-11-14/h1-5,10-11H,6-9,12-13H2,(H,23,27)(H,24,28)

InChI Key

MDTFCNPMNQUQEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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